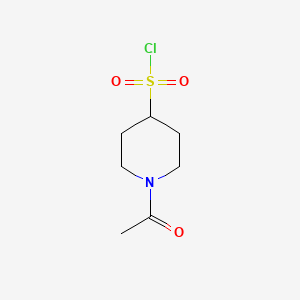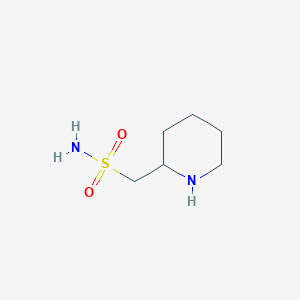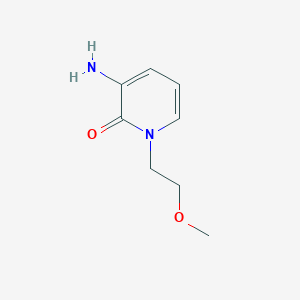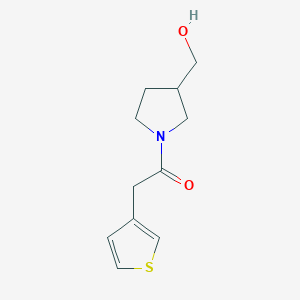
Acétate de 1-(3-méthyl-1-phényl-1H-pyrazol-5-yl)pipérazine
Vue d'ensemble
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 . It has a molecular weight of 242.32 . This compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Synthesis Analysis
The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves several steps. One method involves the condensation reaction of a compound IV to obtain a compound II, followed by the removal of the amino protecting group from compound II to obtain the desired compound . Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular structure of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be represented by the InChI code: 1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a solid compound . It has a melting point of 107-108°C and a boiling point of 429°C . The compound has a density of 1.19 . It’s slightly soluble in DMSO and methanol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthèse d'agents antidiabétiques
Ce composé est utilisé comme intermédiaire dans la synthèse de γ-bicycliques hétéroarylpipérazine et hétéroarylpipéridine-substituées prolinylthiazolidines non racémiques . Ce sont des inhibiteurs puissants et sélectifs de l'enzyme dipeptidyl peptidase 4 (DPP-4), utilisés comme agents antidiabétiques oraux. L'inhibition de la DPP-4 entraîne une augmentation des niveaux d'hormones incrétines, ce qui améliore la sécrétion d'insuline et abaisse les niveaux de glucose dans le sang chez les patients atteints de diabète de type 2.
Chimie supramoléculaire
Dans le domaine de la chimie supramoléculaire, des dérivés de ce composé ont été utilisés pour étudier la formation de colonnes d'empilement planaires dans des structures supramoléculaires . Cette recherche permet de comprendre comment de petits changements structurels peuvent affecter l'environnement supramoléculaire global, ce qui est crucial pour la conception de nouveaux assemblages moléculaires ayant des propriétés spécifiques.
Méthodologie de synthèse organique
Le composé sert d'intermédiaire clé dans diverses méthodologies de synthèse organique. Par exemple, il est impliqué dans la préparation de bromhydrate d'hydrate de ténéliptine, un médicament commercialisé au Japon pour le traitement du diabète de type 2 . Le processus de synthèse comprend des réactions telles que la cyclisation et la déprotection, qui sont des techniques fondamentales en chimie organique.
Études d'expression des protéines
Le composé a été impliqué dans des études relatives à l'expression des protéines, telles que l'expression des protéines suppresseurs de tumeurs p53 et p21 . Ces protéines jouent un rôle crucial dans la régulation du cycle cellulaire et la garantie de l'intégrité du génome, et leur étude est essentielle pour comprendre et traiter diverses formes de cancer.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
The primary target of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is the enzyme known as dipeptidylpeptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a key target for antidiabetic agents .
Mode of Action
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate interacts with dipeptidylpeptidase 4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of dipeptidylpeptidase 4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released in response to food intake and stimulate insulin secretion . By inhibiting dipeptidylpeptidase 4, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate increases the levels of these hormones, enhancing insulin secretion and reducing blood glucose levels .
Result of Action
The result of the action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is the regulation of blood glucose levels . By inhibiting dipeptidylpeptidase 4 and increasing the levels of incretin hormones, this compound enhances insulin secretion and reduces blood glucose levels . This makes it a potential candidate for use as an antidiabetic agent .
Propriétés
IUPAC Name |
acetic acid;1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPSQBBLWIJJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
906093-30-9 | |
| Record name | Piperazine, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906093-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)


![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)



![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)